N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound with a multifaceted structure that showcases various functional groups, making it a candidate of interest in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process starting from simpler aromatic compounds. The process usually includes:
Formation of the quinoline core: This often involves cyclization reactions of aniline derivatives with dicarbonyl compounds under acidic or basic conditions.
Methoxyacetylation: Introduction of the methoxyacetyl group can be achieved via acylation using methoxyacetyl chloride in the presence of a suitable base like triethylamine.
Sulfonamide formation: The sulfonyl group is introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods: For large-scale production, the steps are often optimized for yield and purity. This involves:
Automated batch reactors: Providing precise control over reaction temperatures, times, and reagent addition.
Chromatographic purification: Ensuring the final product meets purity standards suitable for further applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyacetyl group.
Reduction: Reduction can occur at the quinoline ring or the sulfonamide group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, given suitable conditions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Lewis acids like aluminum chloride for Friedel-Crafts acylation.
Oxidation: Potentially forms quinolinone derivatives.
Reduction: Leads to tetrahydroquinoline derivatives.
Substitution: Results in various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used in synthetic organic chemistry as an intermediate for the preparation of other complex molecules.
Biology: Investigated for its interactions with biological systems, particularly its binding affinity with proteins and enzymes.
Medicine: Explored as a potential lead compound in drug discovery due to its structural complexity and versatility.
Industry: Applied in the development of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways: This compound may interact with cellular proteins through its sulfonamide group, which is known to form strong interactions with protein targets. The quinoline core is a known bioactive scaffold in medicinal chemistry, contributing to its efficacy in disrupting biological pathways.
Comparison with Similar Compounds
Unique Features:
The combination of a quinoline core with a methoxyacetyl and a sulfonamide group is relatively uncommon, providing unique chemical reactivity and biological activity.
N-(2-acetylphenyl)-4-methylbenzenesulfonamide: : Lacks the quinoline core, differing significantly in chemical reactivity and biological interactions.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: : Similar structure but with a benzoyl group instead of a methoxyacetyl, leading to different chemical properties.
This was a whirlwind tour through the fascinating world of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide! Does any part of this compound’s journey from synthesis to application intrigue you?
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-9-17(10-6-14)26(23,24)20-16-8-7-15-4-3-11-21(18(15)12-16)19(22)13-25-2/h5-10,12,20H,3-4,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLCQXOGBZVHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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